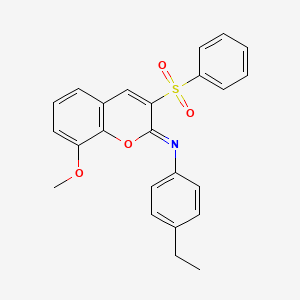
(2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one.
Formation of Intermediate: The intermediate is then reacted with 4-ethyl aniline under specific reaction conditions to form the final product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its potential anticancer properties, particularly against breast cancer cell lines . Its ability to inhibit specific enzymes and induce apoptosis in cancer cells makes it a valuable candidate for further investigation.
Medicine
In medicine, this compound is being explored for its potential use in the treatment of various diseases. Its anticancer properties, along with its potential anti-inflammatory and antimicrobial activities, make it a compound of interest for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural features allow for the creation of materials with enhanced stability, reactivity, and other desirable characteristics.
Wirkmechanismus
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as β-tubulin polymerization, sulfatase, and aromatase . This inhibition leads to the disruption of critical cellular processes, resulting in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to induce oxidative stress and modulate signaling pathways contributes to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one: This compound shares a similar chromen core structure and has shown promising biological activities.
3-sulfonyl coumarins: These compounds also contain a sulfonyl group attached to the chromen ring and exhibit various biological properties.
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds have a fused pyran ring system and are known for their antimicrobial and anticancer activities.
Uniqueness
(2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine stands out due to its unique combination of structural features, including the presence of an ethyl group, a methoxy group, and a phenylsulfonyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-3-17-12-14-19(15-13-17)25-24-22(30(26,27)20-9-5-4-6-10-20)16-18-8-7-11-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTLGWDOGWFIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate](/img/structure/B2763685.png)
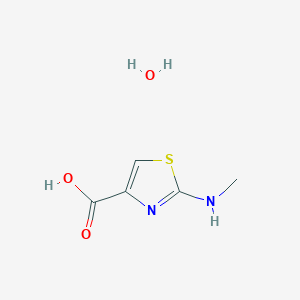
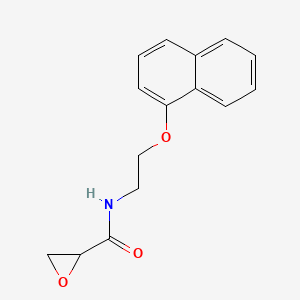
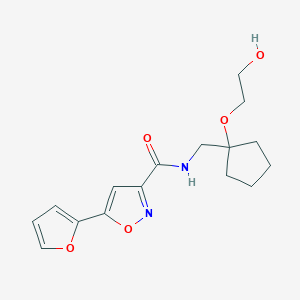
![6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2763693.png)

![N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE](/img/structure/B2763696.png)
![9-isopropyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2763697.png)
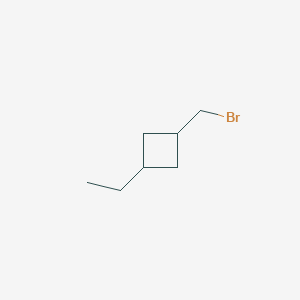
![[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2763701.png)
![4-Methyl-N-[2-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B2763702.png)
![2-(ethylsulfanyl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide](/img/structure/B2763703.png)
![3-(1-{Pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2763705.png)
![6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2763706.png)
